molecular formula C21H23N5O4 B10983518 N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide

N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide

Cat. No.: B10983518
M. Wt: 409.4 g/mol
InChI Key: YGZZWHOAAULQRL-UHFFFAOYSA-N
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Description

N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Quinoxaline Moiety: This can be achieved by condensing an o-phenylenediamine with a suitable diketone under acidic conditions.

    Linking the Quinoxaline to an Ethyl Chain: This step involves alkylation using ethyl halides in the presence of a base.

    Cycloheptapyridazine Formation: The cycloheptapyridazine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the quinoxaline-ethyl intermediate with the cycloheptapyridazine derivative using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC or KMnO4.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, or H2O2.

    Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.

    Nucleophiles: Halides, amines, or thiols for substitution reactions.

Major Products

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound could be investigated for its potential anti-cancer, anti-inflammatory, or neuroprotective properties. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism by which N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. It may inhibit specific pathways involved in cell proliferation or inflammation, leading to therapeutic effects. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-acetamide: Lacks the cycloheptapyridazine moiety.

    2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide: Lacks the quinoxaline moiety.

Uniqueness

The uniqueness of N-[2-(3-Hydroxy-2-oxo-1,2-dihydroquinoxalin-1-YL)ethyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[C]pyridazin-2-YL}acetamide lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components.

Properties

Molecular Formula

C21H23N5O4

Molecular Weight

409.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C21H23N5O4/c27-18(13-26-19(28)12-14-6-2-1-3-7-15(14)24-26)22-10-11-25-17-9-5-4-8-16(17)23-20(29)21(25)30/h4-5,8-9,12H,1-3,6-7,10-11,13H2,(H,22,27)(H,23,29)

InChI Key

YGZZWHOAAULQRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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